
12-oxo-9E-octadecenoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-oxo-9E-octadecenoic acid can be achieved through enzymatic and chemical methods. One common approach involves the use of hydroperoxide lyases, which catalyze the cleavage of hydroperoxides derived from linoleic acid. For instance, recombinant papaya hydroperoxide lyase has been used to convert 13S-hydroperoxyoctadecadienoic acid into this compound under optimized conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts and enzyme cascades. A notable method includes the consecutive addition of lipase, lipoxygenase, and hydroperoxide lyase to transform safflower oil into the desired product. This process has been optimized to achieve high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
12-oxo-9E-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The double bond and keto group can be reduced to form saturated fatty acids.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can react with the keto group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 12-hydroxy-9E-octadecenoic acid.
Reduction: Formation of 12-hydroxy-9E-octadecenoic acid or fully saturated octadecanoic acid.
Substitution: Formation of 12-alkoxy-9E-octadecenoic acid derivatives.
Scientific Research Applications
Chemical Applications
Precursor for Bio-based Polymers
12-Oxo-ODA serves as a precursor in the synthesis of bio-based polymers, which are increasingly important in the development of sustainable materials. Its unique chemical structure allows for the modification and enhancement of polymer properties, contributing to the creation of biodegradable plastics and other environmentally friendly materials.
Biological Applications
Role in Cellular Signaling
Research indicates that 12-oxo-ODA is involved in cellular signaling pathways. It acts as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and energy homeostasis. Activation of PPARα by 12-oxo-ODA has been linked to decreased triglyceride accumulation, making it a potential therapeutic target for metabolic disorders.
Case Study: Metabolic Modulation
A study investigated the effects of 12-oxo-ODA on lipid metabolism:
- Parameter : PPARα Activation
- Effect : Yes
- Triglyceride Accumulation : Decreased
Parameter | Effect |
---|---|
PPARα Activation | Yes |
Triglyceride Accumulation | Decreased |
Medicinal Applications
Cytotoxic Activity Against Cancer Cells
12-Oxo-ODA has shown promising results in cancer research due to its cytotoxic properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and modulation of apoptotic pathways.
Case Study: Induction of Apoptosis
A specific study evaluated the effects of 12-oxo-ODA on LNCaP prostate cancer cells:
- Concentration : 95 μM
- Duration : 24 hours
- Findings : Induced apoptosis marked by caspase activation and downregulation of anti-apoptotic proteins.
This case study highlights the potential of 12-oxo-ODA as a therapeutic agent in oncology.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, 12-oxo-ODA is utilized in the production of specialty chemicals and materials. Its unique properties enable the formulation of additives and modifiers that enhance product performance across various applications, including cosmetics and food industries.
Mechanism of Action
The biological effects of 12-oxo-9E-octadecenoic acid are primarily mediated through its interaction with cellular proteins and enzymes. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cyclin-dependent kinases . Additionally, it can modulate metabolic pathways by activating transient receptor potential vanilloid 1 (TRPV1) and enhancing energy expenditure .
Comparison with Similar Compounds
Similar Compounds
9-oxo-10E,12E-octadecadienoic acid: Another fatty acid derivative with similar cytotoxic properties.
10-oxo-12Z-octadecenoic acid: A linoleic acid metabolite with anti-inflammatory effects.
12-oxo-phytodienoic acid: A plant hormone precursor involved in growth and defense responses.
Uniqueness
12-oxo-9E-octadecenoic acid is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to induce apoptosis in cancer cells and modulate metabolic pathways distinguishes it from other similar compounds.
Biological Activity
12-Oxo-9E-octadecenoic acid (12-oxo-ODA) is a fatty acid derivative that has garnered attention due to its diverse biological activities, particularly in the realms of inflammation, cancer, and metabolic disorders. This article aims to provide a comprehensive overview of the biological activity of 12-oxo-ODA, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by a keto group at the 12th carbon of the octadecenoic acid chain. Its structural formula can be represented as follows:
This compound is known for its potential to interact with various biological pathways, making it a subject of interest in pharmacological research.
1. Anti-inflammatory Effects
Research has demonstrated that 12-oxo-ODA exhibits significant anti-inflammatory properties. A study indicated that derivatives of octadecenoic acids can inhibit the production of pro-inflammatory mediators in macrophage cells. Specifically, 12-oxo-ODA was shown to suppress nitric oxide (NO) production and the expression of inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages .
Table 1: Inhibitory Effects of 12-Oxo-ODA on Inflammatory Mediators
Compound | Inhibitory Effect on NO Production | Cytokine Suppression |
---|---|---|
12-Oxo-ODA | Significant (p < 0.01) | TNF-α, IL-6 |
Control (DMSO) | None | None |
2. Anticancer Activity
The anticancer potential of 12-oxo-ODA has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of apoptotic pathways. For example, treatment with 12-oxo-ODA led to increased cytochrome c release and activation of caspases in prostate cancer cells .
Case Study: Induction of Apoptosis in Cancer Cells
A study evaluated the effects of 12-oxo-ODA on LNCaP prostate cancer cells:
- Concentration : 95 μM
- Duration : 24 hours
- Findings : Induced apoptosis marked by caspase activation and downregulation of anti-apoptotic proteins.
3. Metabolic Modulation
Emerging evidence suggests that 12-oxo-ODA may play a role in lipid metabolism regulation. It acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which is crucial for lipid homeostasis. This activity could potentially mitigate conditions associated with dyslipidemia .
Table 2: Effects of 12-Oxo-ODA on Lipid Metabolism
Parameter | Effect |
---|---|
PPARα Activation | Yes |
Triglyceride Accumulation | Decreased |
The mechanisms through which 12-oxo-ODA exerts its biological effects include:
- Inhibition of NF-kB Pathway : By suppressing the phosphorylation of IκBα, it prevents the translocation of NF-kB to the nucleus, thereby reducing pro-inflammatory gene expression.
- MAPK Signaling Pathway Modulation : It inhibits the phosphorylation of key MAPK proteins such as JNK and ERK, which are involved in cellular stress responses and inflammation .
- Apoptotic Pathway Activation : Induces mitochondrial apoptosis through cytochrome c release and caspase cascade activation.
Properties
IUPAC Name |
(E)-12-oxooctadec-9-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEOVCWNVASAFS-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CC=CCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)C/C=C/CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6629-55-6 | |
Record name | Elaidic acid, 12-oxo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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